4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one
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Overview
Description
4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one is a compound that features a piperazin-2-one core substituted with a 5-nitrothiophene-2-carbonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the piperazin-2-one and nitrothiophene moieties endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one typically involves the acylation of piperazin-2-one with 5-nitrothiophene-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazin-2-one ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Reduction of the nitro group: Results in the formation of 4-(5-aminothiophene-2-carbonyl)piperazin-2-one.
Substitution reactions: Can lead to various substituted piperazin-2-one derivatives depending on the reagents used.
Scientific Research Applications
4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazin-2-one core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Piperazin-2-one derivatives: These compounds share the piperazin-2-one core but differ in their substituents.
Nitrothiophene derivatives: Compounds with a nitrothiophene moiety but different core structures.
Uniqueness: 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one is unique due to the combination of the piperazin-2-one and nitrothiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C9H9N3O4S |
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Molecular Weight |
255.25 g/mol |
IUPAC Name |
4-(5-nitrothiophene-2-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C9H9N3O4S/c13-7-5-11(4-3-10-7)9(14)6-1-2-8(17-6)12(15)16/h1-2H,3-5H2,(H,10,13) |
InChI Key |
BFKLTEVRXZCZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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